2,6-Dimethylimidazo[1,2-a]pyrazine
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Overview
Description
2,6-Dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry and material science. The imidazo[1,2-a]pyrazine scaffold is characterized by a fused bicyclic system, which imparts significant stability and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to improve the reaction rate and selectivity. Additionally, purification techniques like crystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of various alkyl-substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2,6-Dimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine derivatives
Uniqueness
2,6-Dimethylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, the presence of two methyl groups at positions 2 and 6 enhances its stability and reactivity, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H9N3/c1-6-4-11-5-7(2)10-8(11)3-9-6/h3-5H,1-2H3 |
InChI Key |
QAMMHDHFQIKPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=N1)C |
Origin of Product |
United States |
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